
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a pyrazole-based compound that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the GABAergic, glutamatergic, and opioid systems. N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its analgesic and anticonvulsant effects, N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been shown to exhibit anti-inflammatory and antioxidant effects. N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has also been shown to modulate the expression of several genes involved in the regulation of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several promising directions for future research on N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide. One area of research is the development of new pain medications based on N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide. Another area of research is the investigation of the potential anti-inflammatory and antioxidant effects of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide, which could have important implications for the treatment of a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide can be achieved through a multi-step process involving the reaction of 5-chloro-2-methylphenylhydrazine with acetylacetone, followed by the reaction of the resulting intermediate with 3-chloropropanoyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide is in the treatment of chronic pain. N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide has been shown to exhibit potent analgesic effects in animal models of chronic pain, making it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-4-5-11(14)8-12(9)16-13(18)10(2)17-7-3-6-15-17/h3-8,10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFNWXISKCYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

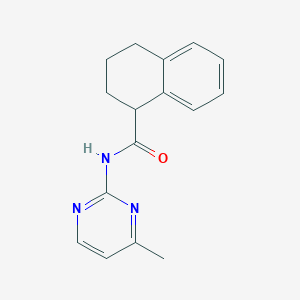
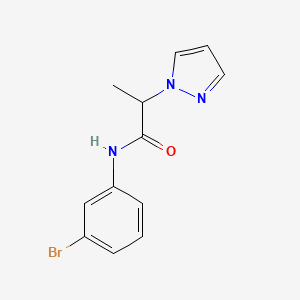
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
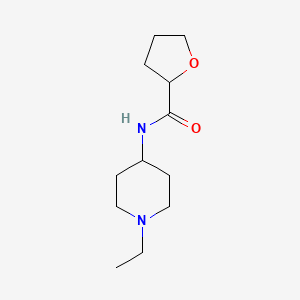
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
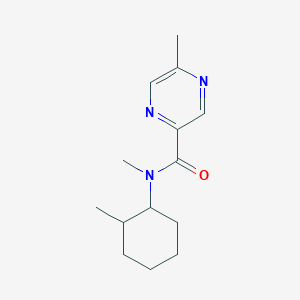
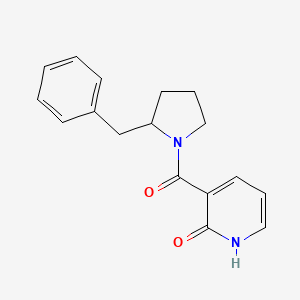
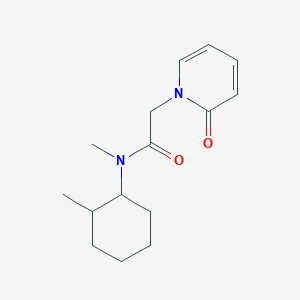

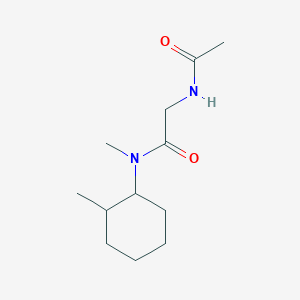
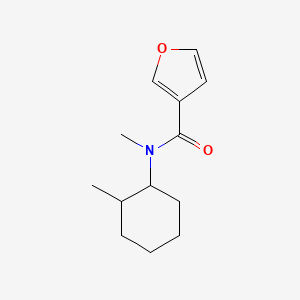
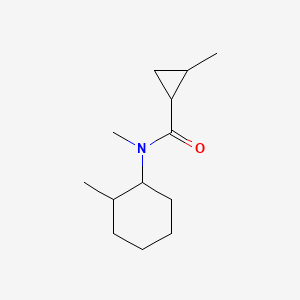
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)